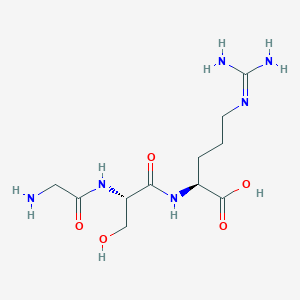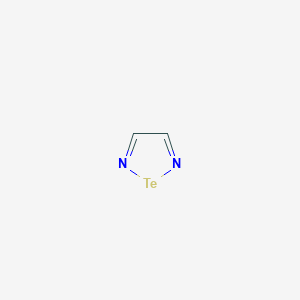
1,2,5-Telluradiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Telluradiazole is a heterocyclic compound containing tellurium, nitrogen, and carbon atoms. It belongs to the family of chalcogenadiazoles, which also includes sulfur and selenium analogs.
Preparation Methods
1,2,5-Telluradiazole can be synthesized through the conversion of 1,2,5-selenadiazoles or 1,2,5-thiadiazoles into their tellurium counterparts. This transformation involves the use of tellurium reagents under specific reaction conditions . The synthetic route typically includes the following steps:
Cyclization: The starting materials, such as selenadiazoles or thiadiazoles, undergo cyclization reactions with tellurium reagents.
Purification: The resulting this compound is purified through recrystallization or chromatography techniques to obtain a pure compound.
Chemical Reactions Analysis
1,2,5-Telluradiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of tellurium hydrides.
Substitution: The tellurium atom in this compound can be substituted with other chalcogens or halogens under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1,2,5-Telluradiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and materials.
Biology: Research is ongoing to explore the potential biological activities of this compound derivatives, including their antimicrobial and anticancer properties.
Medicine: The compound’s derivatives are being investigated for their potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 1,2,5-telluradiazole involves its interaction with molecular targets and pathways. The compound’s tellurium atom can form secondary bonding interactions with nitrogen atoms in other molecules, leading to the formation of supramolecular structures . These interactions play a crucial role in the compound’s electronic and chemical properties.
Comparison with Similar Compounds
1,2,5-Telluradiazole can be compared with its sulfur and selenium analogs, 1,2,5-thiadiazole and 1,2,5-selenadiazole, respectively. While all three compounds share a similar heterocyclic structure, their properties differ due to the nature of the chalcogen atom:
1,2,5-Thiadiazole: Contains sulfur and is known for its stability and reactivity in various chemical reactions.
1,2,5-Selenadiazole: Contains selenium and exhibits unique electronic properties, making it useful in materials science.
This compound stands out due to the presence of tellurium, which imparts distinct electronic and bonding characteristics. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
83392-66-9 |
|---|---|
Molecular Formula |
C2H2N2Te |
Molecular Weight |
181.7 g/mol |
IUPAC Name |
1,2,5-telluradiazole |
InChI |
InChI=1S/C2H2N2Te/c1-2-4-5-3-1/h1-2H |
InChI Key |
ZVSRTEIRDBHVAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=N[Te]N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


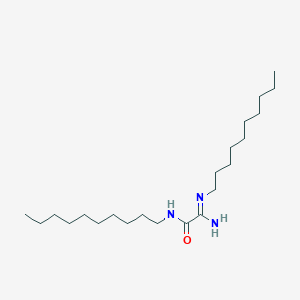
![N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline](/img/structure/B14411209.png)
![4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile](/img/structure/B14411212.png)
![1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate](/img/structure/B14411214.png)
![9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene](/img/structure/B14411220.png)
![N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14411228.png)
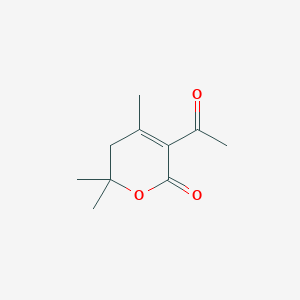
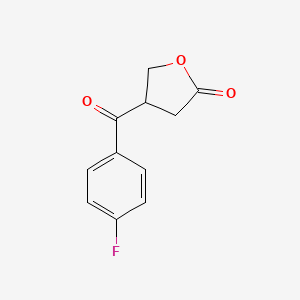
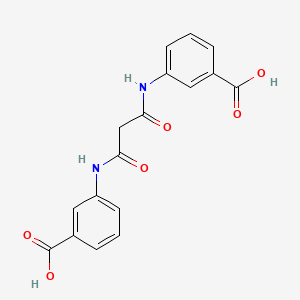
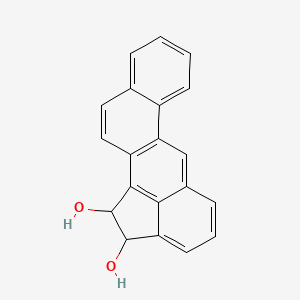
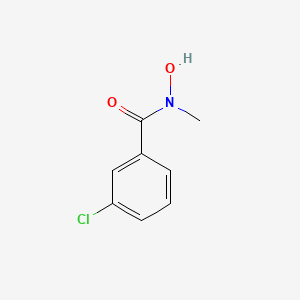

![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)
